molecular formula C15H13NO4 B11717148 2-Nitrophenyl 2,3-dimethylbenzoate

2-Nitrophenyl 2,3-dimethylbenzoate

Cat. No.: B11717148
M. Wt: 271.27 g/mol
InChI Key: XNFMTTJDASIWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl 2,3-dimethylbenzoate is a specialized organic ester that serves as a valuable synthetic intermediate in advanced chemical and pharmaceutical research. Its structure, featuring a benzoate core with adjacent methyl groups and a nitrophenyl ester, makes it a versatile building block for the construction of more complex molecules. This compound has demonstrated specific utility in synthetic organic chemistry, where it can be used as a precursor in multi-step synthesis. For instance, it is identified as a key intermediate in a patented process for the preparation of Medetomidine and its derivatives, which are potent α 2 -adrenoceptor agonists used in veterinary medicine . In such pathways, the reactivity of the ester group, influenced by the steric and electronic properties of the 2,3-dimethylphenyl and 2-nitrophenyl moieties, can be leveraged in subsequent transformation steps, such as condensation reactions or catalytic reductions. Researchers value this compound for its application in developing pharmacologically active molecules. Its role underscores the importance of ester and nitro-aromatic compounds in medicinal chemistry and drug discovery workflows. Handling should be conducted in a well-ventilated laboratory environment using appropriate personal protective equipment. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(2-nitrophenyl) 2,3-dimethylbenzoate

InChI

InChI=1S/C15H13NO4/c1-10-6-5-7-12(11(10)2)15(17)20-14-9-4-3-8-13(14)16(18)19/h3-9H,1-2H3

InChI Key

XNFMTTJDASIWNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies for 2 Nitrophenyl 2,3 Dimethylbenzoate

Established Esterification Pathways

The synthesis of 2-Nitrophenyl 2,3-dimethylbenzoate (B1232805) has traditionally relied on well-established esterification methods. These methods are prized for their reliability and high yields, although they may involve harsh reagents and conditions.

Acyl Halide Mediated Esterification from 2,3-Dimethylbenzoic Acid and 2-Nitrophenol (B165410)

A cornerstone of organic synthesis, acyl halide mediated esterification provides a robust route to 2-Nitrophenyl 2,3-dimethylbenzoate. This method involves the conversion of 2,3-Dimethylbenzoic Acid to its more reactive acyl halide derivative, typically an acyl chloride, using a thionyl chloride or oxalyl chloride reagent. The resulting 2,3-dimethylbenzoyl chloride is then reacted with 2-Nitrophenol in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

This two-step process is highly efficient due to the high reactivity of the acyl halide. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or diethyl ether to prevent unwanted side reactions.

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. angolaonline.netresearchgate.net Key parameters for the acyl halide mediated esterification include temperature, reaction time, and the stoichiometry of the reagents.

For instance, the reaction temperature is often kept low during the addition of the acyl chloride to the nitrophenol solution to control the exothermic reaction and prevent side-product formation. The stoichiometry is also a critical factor; a slight excess of the acyl chloride or the nitrophenol may be used depending on the relative cost and ease of removal of the unreacted starting materials. The choice of base and solvent can also significantly influence the reaction rate and final yield.

Table 1: Optimization of Acyl Halide Mediated Esterification

Parameter Condition Rationale
Temperature 0 °C to room temperature Controls exothermic reaction, minimizes side products.
Solvent Dichloromethane, Diethyl Ether Inert, aprotic to prevent side reactions.
Base Pyridine, Triethylamine Neutralizes HCl byproduct, drives equilibrium.
Stoichiometry Slight excess of one reagent Maximizes conversion of the limiting reagent.

Emerging Synthetic Approaches for Nitroaryl Esters

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These emerging approaches for the synthesis of nitroaryl esters like this compound often utilize milder reaction conditions and novel catalytic systems.

Visible-Light-Induced Esterification via Cross-Dehydrogenative Coupling

A promising green alternative to traditional methods is the use of visible-light photoredox catalysis for the cross-dehydrogenative coupling of alcohols and carboxylic acids. nih.govresearchgate.netmdpi.com This method avoids the need for pre-functionalization of the starting materials, generating the ester directly from the acid and alcohol. nih.govresearchgate.net

In a typical setup, a photocatalyst, often a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer (SET) process. mdpi.com This generates radical intermediates from both the carboxylic acid and the alcohol, which then couple to form the ester. mdpi.com This approach is attractive due to its mild reaction conditions, often at room temperature, and its use of a renewable energy source. mdpi.com

Mechanistic Investigations of Radical Reaction Pathways in Ester Formation

The formation of esters via radical pathways is a subject of ongoing research. beilstein-journals.orgnih.gov Mechanistic studies, including radical trapping experiments and spectroscopic analysis, have been employed to elucidate the complex reaction pathways. researchgate.net In visible-light-induced esterification, the mechanism is believed to involve the generation of a carboxyl radical from the carboxylic acid and an alkoxyl radical from the alcohol. beilstein-journals.orgnih.gov These radicals then combine to form the ester linkage.

Understanding these radical reaction pathways is essential for optimizing the reaction conditions and expanding the scope of this methodology to a wider range of substrates. beilstein-journals.orgnih.gov For example, the choice of photocatalyst and solvent can significantly influence the efficiency of radical generation and subsequent coupling.

Table 2: Comparison of Synthetic Methodologies

Methodology Advantages Disadvantages
Acyl Halide Esterification High yield, reliable, well-established. Harsh reagents, byproduct formation.
Visible-Light CDC Mild conditions, sustainable, atom-economical. Requires photocatalyst, may have substrate limitations.

Process Development and Scalability

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For the synthesis of this compound, process development would focus on optimizing the chosen synthetic route for safety, efficiency, and cost-effectiveness.

For traditional methods like acyl halide mediated esterification, scalability concerns include the handling of corrosive reagents like thionyl chloride and the management of waste streams. For emerging technologies like visible-light-induced reactions, challenges include the design of photoreactors for large-scale production and ensuring efficient light penetration throughout the reaction mixture.

Regardless of the method, process optimization would involve a detailed study of reaction parameters, purification techniques, and solvent recycling to ensure a sustainable and economically viable process.

Strategies for Commercial Production Viability

For the synthesis of this compound to be commercially viable, several factors must be considered, including the cost of starting materials, the efficiency of the reaction, the ease of product purification, and the environmental impact of the process.

One key strategy for enhancing commercial viability is the use of cost-effective and recyclable catalysts. While traditional methods might employ stoichiometric amounts of a base like pyridine, which can be costly and difficult to remove, modern approaches focus on catalytic methods. For instance, the use of solid acid or base catalysts can simplify the workup procedure and reduce waste. A study on the esterification of phenols with acid chlorides highlighted the use of titanium dioxide (TiO₂) as a simple, efficient, and reusable catalyst for this type of reaction under solvent-free conditions. niscpr.res.in This approach offers significant advantages in a commercial setting by reducing solvent usage and allowing for the recovery and reuse of the catalyst, thereby lowering operational costs. niscpr.res.in

Another important consideration for commercial production is the choice of solvent. Ideally, the reaction would be run in a solvent that is inexpensive, has a low environmental impact, and allows for easy separation of the product. In some cases, solvent-free conditions can be achieved, which is highly desirable from both an economic and environmental standpoint. niscpr.res.in

Furthermore, process intensification techniques, such as continuous flow reactors, can offer significant advantages over traditional batch processing for commercial-scale synthesis. Flow reactors can provide better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up.

Table 2: Potential Catalysts for Commercially Viable Synthesis

CatalystTypeAdvantages
PyridineHomogeneous BaseWell-established, effective
TriethylamineHomogeneous BaseLess expensive than pyridine
Titanium Dioxide (TiO₂)HeterogeneousReusable, solvent-free conditions possible niscpr.res.in
Zirconyl Chloride (ZrOCl₂·8H₂O)HeterogeneousEffective for phenolic ester synthesis
Basic AluminaHeterogeneousCan be used under microwave irradiation

Efficiency and Yield Enhancement Protocols

Several protocols can be implemented to enhance the efficiency and yield of the synthesis of this compound.

A common strategy to increase the rate of esterification of phenols is to convert the phenol (B47542) into its more nucleophilic phenoxide salt. libretexts.org This can be achieved by reacting 2-nitrophenol with a base such as sodium hydroxide (B78521) to form sodium 2-nitrophenoxide. libretexts.org The resulting phenoxide is a much stronger nucleophile and reacts more readily with the acyl chloride, leading to a faster reaction and potentially higher yields. libretexts.org This is particularly useful when dealing with less reactive acyl chlorides. libretexts.org

The choice of reaction conditions also plays a crucial role in maximizing yield. This includes optimizing the reaction temperature, time, and the stoichiometry of the reactants. For instance, while some esterifications can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. libretexts.org The use of microwave irradiation has also been shown to accelerate many organic reactions, including esterifications, often leading to higher yields in shorter reaction times.

Finally, a thorough understanding of potential side reactions is essential for yield enhancement. In the case of the acylation of 2-nitrophenol, side reactions could include the hydrolysis of the acyl chloride or the ester product. Running the reaction under anhydrous conditions can help to minimize these unwanted reactions.

Table 3: Summary of Yield Enhancement Protocols

ProtocolDescriptionExpected Outcome
Phenoxide FormationConversion of 2-nitrophenol to its corresponding phenoxide salt before reaction with the acyl chloride. libretexts.orgIncreased reaction rate and yield. libretexts.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction.Reduced reaction times and potentially higher yields.
Optimized Reaction ConditionsSystematic variation of temperature, reaction time, and reactant ratios.Maximized conversion of starting materials to the desired product.
Efficient PurificationDevelopment of a robust crystallization procedure for product isolation.High recovery of pure this compound.

Compound Information

Chemical Reactivity and Transformation Pathways

Nucleophilic Transformations

Nucleophilic attack on the electrophilic carbonyl carbon of the ester is a primary reaction pathway for 2-Nitrophenyl 2,3-dimethylbenzoate (B1232805). The nature of the nucleophile and the reaction conditions, particularly the presence of a base, can direct the transformation toward different products.

Conversion to 1-(2,3-Dimethylphenyl)-2-nitroethanone via Base-Mediated Reactions

The transformation of a phenyl ester into a ketone derivative is a known process, often achieved through rearrangements like the Fries rearrangement, which typically requires a Lewis acid catalyst to migrate an acyl group. wikipedia.orgsigmaaldrich.com However, the specific conversion of 2-Nitrophenyl 2,3-dimethylbenzoate to 1-(2,3-Dimethylphenyl)-2-nitroethanone represents a more complex, base-mediated transformation. This reaction is not a simple acyl migration but involves the formation of an α-nitro ketone, a valuable synthetic intermediate. organic-chemistry.orgacs.org

While the direct conversion is not widely documented, a plausible pathway could involve a base-mediated intramolecular rearrangement. The mechanism would likely require the generation of a carbanion, followed by a nucleophilic attack and rearrangement sequence. The synthesis of α-nitro ketones more commonly proceeds via the C-acylation of nitroalkanes using acylating agents like N-acylbenzotriazoles or through Michael additions. organic-chemistry.orgorganic-chemistry.org The conversion from the ester would represent a novel synthetic route.

Investigation of Base Catalysis and Reaction Specificity

Base catalysis plays a crucial role in the reactions of esters. In the context of nucleophilic transformations, a base can function in several ways:

Deprotonation: A strong base can deprotonate a carbon atom alpha to a functional group, creating a nucleophilic carbanion.

Activation of Nucleophile: A base can deprotonate a weaker nucleophile (like an alcohol or water), increasing its nucleophilicity.

Promotion of Elimination: A base can facilitate elimination reactions.

For the transformation to 1-(2,3-Dimethylphenyl)-2-nitroethanone, the specificity of the base is critical. The reaction's success would depend on the base's ability to promote the desired rearrangement over competing reactions like simple hydrolysis. The choice of base and solvent can influence reaction pathways, with non-polar solvents sometimes favoring specific intramolecular arrangements. lscollege.ac.in Anionic rearrangements, such as the anionic phospho-Fries rearrangement, demonstrate that strong bases can indeed facilitate the migration of groups on an aromatic ring system. sigmaaldrich.com

Table 1: Factors Influencing Base-Mediated Reactions of Phenyl Esters

FactorInfluence on Reaction PathwayExample Reaction
Catalyst Type Determines reaction mechanism (e.g., ionic vs. radical).Lewis acids (AlCl₃) promote Fries rearrangement; UV light promotes Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com
Temperature Affects regioselectivity (ortho vs. para substitution).Low temperatures favor para products, while high temperatures favor ortho products in the Fries rearrangement. lscollege.ac.in
Solvent Can influence the stability of intermediates and favor certain products.Non-polar solvents tend to favor the ortho product in the Fries rearrangement. lscollege.ac.in
Base Strength Governs the site of deprotonation and the type of intermediates formed.Strong bases are required for anionic rearrangements or deprotonation of less acidic protons. sigmaaldrich.com

Photoreactivity of the 2-Nitrophenyl Moiety

The 2-nitrophenyl group is a well-known photoactive chromophore. Upon absorption of UV light, it can undergo intramolecular reactions, a property famously exploited in photolabile protecting groups.

Intramolecular Hydrogen Abstraction and Aci-Nitro Intermediate Formation

The primary photochemical event for 2-nitrophenyl compounds is the excitation of the nitro group to a triplet state. This excited nitro group is a powerful hydrogen abstractor and can readily remove a hydrogen atom from a sterically accessible C-H bond. acs.org In this compound, the most likely source for this hydrogen atom is one of the methyl groups on the 2,3-dimethylbenzoyl moiety.

This intramolecular hydrogen abstraction results in the formation of a biradical species, which rapidly rearranges to a transient intermediate known as an aci-nitro isomer. rsc.org This intermediate is central to the subsequent chemical transformations that occur.

Elucidation of Photoinduced Elimination Mechanisms

The aci-nitro intermediate is unstable and serves as a pivot point for further reactions. The typical pathway involves an oxygen insertion from the aci-nitro group into the C-H bond from which the hydrogen was abstracted. For α-(2-nitrophenyl)ketones, this process can lead to the formation of an α-hydroxyketone and a nitroso group. rsc.org In the case of this compound, this would lead to the cleavage of the ester bond.

Another related photochemical pathway for phenyl esters is the Photo-Fries rearrangement. slideshare.netresearchgate.net This reaction proceeds through a radical mechanism where the ester bond cleaves homolytically, creating a phenoxy radical and an acyl radical. These radicals can then recombine at the ortho or para positions of the ring to form hydroxyaryl ketones. wikipedia.orgslideshare.net While distinct from the hydrogen abstraction mechanism, it represents a competing photo-degradation pathway.

Table 2: Key Species in the Photoreactivity of 2-Nitrophenyl Compounds

SpeciesDescriptionRole in Mechanism
Excited Nitro Group (Triplet State) The photo-activated form of the nitro group.Initiates the reaction by abstracting a hydrogen atom from a nearby C-H bond. acs.org
Aci-Nitro Intermediate A transient isomer formed after intramolecular hydrogen transfer.Key intermediate that leads to the cleavage of the molecule or rearrangement. rsc.org
Nitroso Compound A potential product formed from the rearrangement of the aci-nitro intermediate.Represents a stable endpoint of the photochemical transformation. rsc.org
Radical Pair (Photo-Fries) Phenoxy and acyl radicals formed by homolytic cleavage of the ester bond.Recombine within a solvent cage to yield rearrangement products. slideshare.net

Hydrolytic Reaction Mechanisms

The hydrolysis of the ester bond in this compound is a fundamental reaction, typically catalyzed by acid or base. The electron-withdrawing nature of the 2-nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack and makes the 2-nitrophenolate (B253475) a good leaving group.

The mechanism for base-catalyzed hydrolysis involves a two-step process. First, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition step forms a transient, high-energy tetrahedral intermediate. In the second step, this intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which is the 2-nitrophenoxide anion. The stability of this anion, due to resonance and the electron-withdrawing nitro group, drives the reaction to completion.

Acid-catalyzed hydrolysis proceeds via a different mechanism. The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water, then attacks the activated carbonyl carbon to form the tetrahedral intermediate. Following proton transfer, the 2-nitrophenol (B165410) molecule is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid product.

Kinetic studies on similar p-nitrophenyl esters show that the rate of hydrolysis is readily monitored by spectrophotometry, as the released nitrophenolate ion is colored. semanticscholar.orgnih.gov While analogous, the hydrolysis of an ortho-substituted ester like this compound may exhibit different kinetics compared to its para-substituted counterpart due to potential steric hindrance from the ortho-nitro group affecting the approach of the nucleophile. nih.gov

Other Significant Chemical Reactions

Beyond hydrolysis, the distinct parts of the this compound molecule can undergo other important transformations.

The 2,3-dimethylbenzoyl moiety contains benzylic C-H bonds, which are susceptible to oxidative functionalization. mdpi.comresearchgate.net Studies on related aromatic compounds like toluene (B28343) and xylenes (B1142099) demonstrate that these benzylic positions can be selectively oxidized to produce valuable chemicals such as alcohols, aldehydes, and carboxylic acids. mdpi.com This transformation avoids the need for pre-functionalized substrates. mdpi.com

Various catalytic systems have been developed for this purpose. For example, cobalt-Schiff base complexes have been shown to be active catalysts for the oxidation of toluene, ethylbenzene, and p-xylene (B151628) using molecular oxygen as the oxidant. mdpi.com The reaction typically proceeds via radical intermediates. mdpi.com Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can achieve oxidative functionalization through a rate-determining hydride abstraction from the benzylic position. rsc.orgresearchgate.net The selectivity of the oxidation can be influenced by reaction conditions; for instance, prolonged reaction times can lead to the further oxidation of initially formed aldehydes into carboxylic acids. mdpi.com

Table 2: Cobalt-Schiff Base Catalyzed Oxidation of Various Benzylic Systems mdpi.com

Substrate Conversion (%) Main Product Selectivity (%)
Toluene 14.5 Benzoic acid 65.5
Cumene 37.8 Cumyl hydroperoxide 73.2
Ethylbenzene 26.1 Acetophenone 70.1
p-Xylene 57.8 p-Methyl benzoic acid 75.3

The o-nitrophenyl group can participate in reductive cyclization reactions to form various nitrogen-containing heterocyclic structures. A notable example is the base-mediated reductive cyclization of ketones tethered to a nitrobenzene (B124822) moiety. nih.govnih.gov This process allows for the synthesis of complex frameworks like hexahydro-2,6-methano-1-benzazocines. nih.govnih.govacs.org

The reaction is typically carried out at high temperatures (e.g., 150 °C) in a polar aprotic solvent like N-methylpyrrolidinone (NMP) using a base such as potassium carbonate (K₂CO₃). nih.gov This methodology has been explored with a range of substituted nitrobenzenes, demonstrating its versatility. nih.govnih.gov While the presence of electron-withdrawing groups on the aromatic ring can sometimes have a slightly detrimental effect, the reaction generally proceeds in satisfactory yields. nih.gov In other systems, the reduction of an o-nitrophenyl group using agents like Fe/HCl or SnCl₂/HCl can trigger cyclization to form quinolines. organic-chemistry.org

Table 3: Scope of Base-Mediated Reductive Cyclization of Various Nitrophenyl Precursors nih.gov

Entry Substituent on Nitrophenyl Ring Yield (%)
1 H 62
2 4-F 52
3 5-F 50
4 4-Cl 50
5 4-OMe 56
6 4,5-di-OMe 50
7 4-Me 55
8 3-Me 53

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 2-Nitrophenyl 2,3-dimethylbenzoate (B1232805), ¹H and ¹³C NMR would be fundamental in confirming the successful synthesis and elucidating the connectivity of the atoms.

In the absence of experimental data for 2-Nitrophenyl 2,3-dimethylbenzoate, we can predict the expected NMR spectra based on its constituent parts: a 2-nitrophenyl group and a 2,3-dimethylbenzoyl group.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings and the methyl protons. The protons on the 2,3-dimethylphenyl ring would likely appear as a set of multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating methyl groups. The protons on the 2-nitrophenyl ring would also present as a multiplet system, with the proton ortho to the nitro group expected to be significantly downfield due to the nitro group's strong electron-withdrawing nature. The two methyl groups would each give rise to a singlet, likely with slightly different chemical shifts due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. Key signals would include the carbonyl carbon of the ester group, the carbons of the two aromatic rings, and the carbons of the two methyl groups. The carbon attached to the nitro group would be expected to be deshielded. The chemical shifts of the aromatic carbons would provide further confirmation of the substitution pattern.

To illustrate, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of similar compounds.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic H (2,3-dimethylphenyl) 7.0 - 7.5125 - 140
Aromatic H (2-nitrophenyl) 7.6 - 8.2120 - 150
Methyl H (C2-CH₃) ~2.3~15
Methyl H (C3-CH₃) ~2.1~20
Carbonyl C -~165
C-O (nitrophenyl) -~145
C-NO₂ -~148

This data is illustrative and not based on experimental measurement for the title compound.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the preferred conformation of this compound in solution. NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.

For this molecule, a key aspect to investigate would be the relative orientation of the two aromatic rings around the ester linkage. NOESY cross-peaks between the protons of the 2-nitrophenyl ring and the protons of the 2,3-dimethylphenyl ring would indicate a specific spatial arrangement. For instance, an interaction between the proton at the 6-position of the nitrophenyl ring and one of the methyl groups on the other ring would provide strong evidence for a particular rotational conformer being significantly populated in solution. The presence or absence of such cross-peaks would allow for the construction of a 3D model of the dominant solution-state conformation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the molecule's conformation in the solid state. For instance, the dihedral angle between the two aromatic rings would be precisely measured, revealing the extent of twisting around the ester bond.

For illustrative purposes, the crystal structure of a related compound, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, reveals that the two benzene (B151609) rings form a dihedral angle of 4.96(3)°. nih.govstrath.ac.uk The central ester group in this molecule is twisted away from the planes of the two aromatic rings. nih.govstrath.ac.uk A similar analysis for this compound would be expected to show a non-planar conformation due to steric hindrance between the substituents on both rings.

The crystal structure would also reveal how the molecules pack together in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the case of this compound, C-H···O interactions involving the methyl and aromatic protons and the oxygen atoms of the nitro and ester groups would likely play a significant role in the crystal packing.

Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl ring of one molecule and the more electron-rich dimethylphenyl ring of a neighboring molecule could be a prominent feature of the solid-state architecture. The analysis of these interactions provides insight into the forces that govern the self-assembly of the molecules in the crystalline state.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

C=O stretching: A strong absorption in the IR spectrum, typically around 1720-1740 cm⁻¹, corresponding to the ester carbonyl group.

NO₂ stretching: Two strong bands in the IR spectrum, corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching: Bands associated with the C-O single bonds of the ester group.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the methyl groups, typically just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

The following table provides illustrative vibrational frequencies for key functional groups based on data for related compounds.

Functional Group Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
Ester C=O Stretching17351730
Nitro NO₂ Asymmetric Stretching15401545
Nitro NO₂ Symmetric Stretching13601365
Aromatic C=C Stretching1450-16001450-1600
Methyl C-H Stretching2850-29602850-2960

This data is illustrative and not based on experimental measurement for the title compound.

By combining the insights from NMR, X-ray crystallography, and vibrational spectroscopy, a comprehensive understanding of the structural and conformational properties of this compound can be achieved. While direct experimental data for this specific molecule is currently elusive, the application of these advanced analytical techniques remains the cornerstone for its future characterization.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the IR spectrum is expected to be dominated by absorptions arising from the ester linkage, the nitro group, and the substituted aromatic rings.

The ester group (C=O) typically exhibits a strong, sharp absorption band in the region of 1735-1750 cm⁻¹. For aromatic esters, this stretching vibration can be influenced by the electronic nature of the substituents on the phenyl rings. The presence of the electron-withdrawing nitro group on the phenyl ring attached to the ester oxygen may lead to a slight shift in this frequency.

The nitro (NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically observed as a strong band in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears as a medium to strong band between 1300 cm⁻¹ and 1370 cm⁻¹. researchgate.net These bands are a clear indication of the presence of the nitro functionality on one of the aromatic rings.

The aromatic rings themselves give rise to a number of characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net Furthermore, the substitution pattern on the benzene rings will influence the out-of-plane C-H bending vibrations, which appear in the 650-900 cm⁻¹ range and can provide information about the number and position of the substituents.

The C-O stretching vibrations of the ester group are also diagnostically important and are expected to result in two distinct bands. The Ar-O stretch is anticipated in the 1200-1260 cm⁻¹ region, while the O-C=O stretch will likely be found in the 1100-1300 cm⁻¹ range. The presence of methyl groups on one of the aromatic rings will also contribute to the spectrum, with their characteristic C-H stretching and bending vibrations.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O)Stretching1735 - 1750Strong
Nitro (NO₂)Asymmetric Stretching1500 - 1560Strong
Nitro (NO₂)Symmetric Stretching1300 - 1370Medium-Strong
Aromatic C-HStretching> 3000Variable
Aromatic C=CStretching1400 - 1600Variable
Ester (Ar-O)Stretching1200 - 1260Medium
Ester (O-C=O)Stretching1100 - 1300Medium
Methyl (C-H)Asymmetric/Symmetric Stretching2850 - 3000Medium
Methyl (C-H)Bending~1375 and ~1450Medium

Spectroscopic Signatures for Molecular Fingerprinting

While IR spectroscopy is excellent for identifying functional groups, a combination of other spectroscopic techniques is necessary to establish a unique molecular fingerprint for this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard, providing detailed information about the connectivity and electronic environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region (typically 7.0-8.5 ppm) will be complex due to the presence of two substituted benzene rings. The four protons on the 2-nitrophenyl ring will exhibit a complex splitting pattern due to their coupling with each other. Similarly, the three protons on the 2,3-dimethylphenyl ring will show their own characteristic splitting. The two methyl groups on the benzoate (B1203000) ring are expected to appear as singlets in the upfield region of the spectrum, likely between 2.0 and 2.5 ppm. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. rsc.org The aromatic carbons will resonate in the 110-150 ppm region, with the carbons attached to the nitro and ester groups showing distinct downfield shifts due to the electron-withdrawing nature of these substituents. The carbons of the methyl groups will appear at the most upfield positions, typically between 15 and 25 ppm.

An overview of the anticipated NMR chemical shifts is provided in the following interactive table.

Atom Type Technique Expected Chemical Shift (ppm)
Carbonyl Carbon¹³C NMR160 - 170
Aromatic Carbons¹³C NMR110 - 150
Methyl Carbons¹³C NMR15 - 25
Aromatic Protons¹H NMR7.0 - 8.5
Methyl Protons¹H NMR2.0 - 2.5

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to the formation of fragment ions corresponding to the 2-nitrophenoxy radical and the 2,3-dimethylbenzoyl cation. Further fragmentation of these ions would provide additional structural information. For instance, the 2,3-dimethylbenzoyl cation could lose a carbon monoxide molecule. The nitro-containing fragment may undergo rearrangement and loss of NO or NO₂.

The combination of these spectroscopic techniques—IR for functional groups, NMR for the carbon-hydrogen framework, and MS for molecular weight and fragmentation—provides a detailed and unique spectroscopic fingerprint for the definitive identification and structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Energetics

Quantum chemical calculations provide a foundational understanding of a molecule's energetic properties. These calculations are essential for exploring the molecule's stability, preferred three-dimensional structure, and electronic distribution.

The conformational landscape of a molecule describes the potential energy of all its possible spatial arrangements, or conformations. For a flexible molecule like 2-Nitrophenyl 2,3-dimethylbenzoate (B1232805), which has several rotatable bonds, identifying the most stable conformation, known as the global minimum, is critical. This is achieved by systematically exploring the potential energy surface, which is a multidimensional surface that relates the molecule's energy to its geometry. The global minimum represents the most populated conformation at thermal equilibrium and is therefore the most representative structure for understanding the molecule's properties.

While a specific conformational analysis for 2-Nitrophenyl 2,3-dimethylbenzoate is not readily found in existing literature, studies on similar aromatic esters, such as substituted 4-nitrophenyl benzoates, have demonstrated the importance of such analyses. For these related compounds, computational methods are employed to understand how different substituents on the phenyl rings influence the conformational preferences and, consequently, the molecule's interaction with its environment, for instance, within the active site of an enzyme.

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can predict various electronic properties and reactivity indices that offer a quantitative measure of a molecule's chemical behavior. These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific data for this compound is not available, a study on 3,5-dimethyl-2,6-diphenylpyridine and its para-nitrophenyl (B135317) derivative provides a relevant example of how these indices are calculated and interpreted. The following table illustrates the types of reactivity indices that can be determined, with hypothetical values to demonstrate the concept.

Reactivity IndexDefinitionSignificance
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.Indicates the molecule's ability to donate an electron.
Electron Affinity (A) The energy released when an electron is added to a molecule.Indicates the molecule's ability to accept an electron.
Electronegativity (χ) The power of an atom or group to attract electrons towards itself.A measure of the molecule's overall electron-attracting tendency.
Chemical Hardness (η) The resistance of a molecule to change its electron configuration.A high value indicates high stability and low reactivity.
Chemical Softness (S) The reciprocal of chemical hardness.A high value indicates high reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.Quantifies the electrophilic character of a molecule.

These descriptors are invaluable for predicting how this compound would behave in different chemical reactions. For instance, the HOMO and LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. By simulating the reaction pathways, it is possible to understand the transformation from reactants to products at a molecular level.

A Potential Energy Surface (PES) is a conceptual and mathematical tool used in computational chemistry to model chemical reactions. libretexts.org It represents the potential energy of a system of atoms as a function of their spatial coordinates. libretexts.org For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.org By mapping the PES, chemists can identify the most likely pathways for a reaction to occur.

For a transformation involving this compound, such as hydrolysis or a rearrangement, a detailed PES would reveal the series of geometric changes the molecule undergoes. This includes the breaking and forming of bonds and the associated energy changes.

The Minimum Energy Path (MEP) on a PES is the most favorable reaction pathway, connecting reactants and products through the lowest possible energy barrier. libretexts.org Along this path lies the transition state, which is the point of maximum energy on the MEP. The geometry of the transition state is a critical piece of information as it represents the structure of the molecule at the height of the reaction. Computational methods are employed to locate and characterize these transition state structures.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur. By calculating the activation energy barrier from the PES, it is possible to predict the rate of a reaction. A higher activation energy barrier corresponds to a slower reaction rate.

Kinetic studies on the hydrolysis of related compounds, such as para-substituted nitrophenyl benzoate (B1203000) esters, have utilized these principles to understand how different substituents affect the reaction rates. semanticscholar.org For example, electron-withdrawing groups on the phenyl ring can lower the activation energy for nucleophilic attack, thereby increasing the rate of hydrolysis. Computational calculations of activation barriers can provide a theoretical basis for these experimentally observed kinetic trends.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide a detailed understanding of its dynamic behavior at the atomic level, which is crucial for interpreting its chemical and physical properties.

Exploration of Conformational Dynamics in Solution and Solid States

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and how that shape changes, known as its conformational dynamics. MD simulations can explore the accessible conformations of this compound in different environments, such as in a solvent (solution state) or in a crystalline structure (solid state).

In the solution state, the molecule is expected to exhibit a wider range of conformations due to the freedom of rotation around its single bonds, particularly the ester linkage and the bonds connecting the phenyl rings to the ester group. Key dihedral angles, such as the C-O-C-C angle of the ester bond and the angles defining the orientation of the nitro and methyl groups, would be monitored over the simulation time. The results would likely reveal several low-energy conformations that the molecule preferentially adopts.

In the solid state, the molecule's conformational freedom is significantly restricted by crystal packing forces. An MD simulation of the crystalline form would illustrate the extent of atomic vibrations and any subtle conformational adjustments possible within the lattice.

Table 1: Illustrative Conformational Analysis of this compound in Different States

ParameterSolution State (e.g., in DMSO)Solid State
Dominant Conformation Multiple low-energy conformersSingle, locked conformation
Dihedral Angle (Ring-O-C-Ring) Fluctuates between 60° and 120°Stable at ~85°
Nitro Group Orientation Torsional rotation observedFixed orientation due to intermolecular interactions
Root Mean Square Fluctuation (RMSF) Higher values for terminal groupsLower values across the molecule

Investigation of Solvent Effects on Molecular Behavior

The choice of solvent can significantly influence the behavior of a solute molecule. MD simulations are ideal for investigating these solvent effects on this compound. By simulating the molecule in various solvents of differing polarity (e.g., water, ethanol, chloroform), one can observe changes in its conformational preferences, solvation structure, and dynamics.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its reactivity. Computational methods provide a powerful toolkit for elucidating these relationships at a molecular level.

Correlation of Structural Parameters with Chemical Reactivity

Quantum mechanics (QM) calculations, often based on Density Functional Theory (DFT), can be used to calculate various electronic and structural parameters of this compound. These parameters can then be correlated with its expected chemical reactivity.

Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic Potential (ESP) Map: This map reveals the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the nitro group would be strongly electrophilic, while the oxygen atoms of the ester group would be nucleophilic.

Atomic Charges: Calculating the partial charge on each atom can help predict sites susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorCalculated Value (Arbitrary Units)Implication for Reactivity
HOMO Energy -7.5 eVModerate electron-donating ability
LUMO Energy -2.1 eVHigh electron-accepting ability (due to nitro group)
HOMO-LUMO Gap 5.4 eVIndicates relatively high stability
Most Negative ESP On ester carbonyl oxygenSite for electrophilic attack
Most Positive ESP On nitro group nitrogen and adjacent ring carbonsSite for nucleophilic attack

In Silico Prediction of Reaction Outcomes

Computational methods can be employed to predict the likely outcomes of chemical reactions involving this compound. For example, by modeling the transition states of potential reaction pathways, one can determine the activation energies and predict which reaction is more likely to occur.

A common reaction for an ester is hydrolysis. The hydrolysis of this compound could be modeled under both acidic and basic conditions. The calculations would likely show that the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, for instance, by a hydroxide (B78521) ion in base-catalyzed hydrolysis. The calculations could compare the energy barriers for attack at the carbonyl carbon versus other potential sites, confirming the expected reaction mechanism.

Applications in Complex Molecule Synthesis and Diversification

Role as a Key Intermediate in Multi-Step Syntheses

The strategic placement of functional groups in 2-Nitrophenyl 2,3-dimethylbenzoate (B1232805) makes it an ideal starting material or intermediate in various multi-step synthetic sequences.

Precursor in the Synthesis of Medetomidine and Related Imidazole (B134444) Derivatives

A significant application of 2-Nitrophenyl 2,3-dimethylbenzoate is its role as a precursor in the synthesis of Medetomidine, a potent and selective α2-adrenergic agonist used in veterinary medicine. google.com In a patented synthetic route, 2,3-dimethylbenzoic acid is first converted to this compound. google.com This esterification is a critical step, setting the stage for subsequent reactions. The process typically involves reacting 2,3-dimethylbenzoic acid with oxalyl chloride and 2-nitrophenol (B165410). google.com The resulting intermediate, this compound, is then converted to 1-(2,3-dimethylphenyl)-2-nitroethanone using nitromethane (B149229) and a base. google.com This nitroethanone derivative is a key building block for constructing the imidazole ring system characteristic of Medetomidine and its analogues. google.com This multi-step process is noted for being scalable and economically viable for commercial production. google.com

Table 1: Key Reagents in the Initial Steps of Medetomidine Synthesis

Step Starting Material Key Reagents Product
Esterification 2,3-dimethylbenzoic acid Oxalyl chloride, 2-nitrophenol, N,N-dimethylformamide, Triethylamine This compound

Integration into Pharmaceutical Synthesis Pathways

The utility of this compound extends beyond Medetomidine to broader applications in pharmaceutical synthesis. google.com Its structure is a valuable scaffold that can be systematically modified to produce a library of compounds for drug discovery. The distinct reactivity of the nitro and ester groups allows for selective transformations, enabling the introduction of various pharmacophores and functional groups. This adaptability makes it an important intermediate in the synthesis of new chemical entities that can be screened for a wide range of biological activities. The robust nature of the synthetic routes involving this compound makes it suitable for industrial-scale production of pharmaceutical intermediates. google.com

Utility as a Building Block for Diverse Chemical Scaffolds

The inherent chemical characteristics of this compound make it a powerful tool for constructing a variety of molecular architectures, particularly heterocyclic systems.

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, and this compound provides a convenient entry point to this class of molecules. The synthesis of imidazole-containing compounds like Medetomidine is a prime example. google.com The process involves the formation of a 1,3-diazole ring, a common scaffold in many biologically active molecules. google.com The general strategy of using this compound as a precursor can be adapted to synthesize other substituted imidazoles and related heterocycles by varying the subsequent reaction partners and cyclization conditions.

Strategies for Orthogonal Functionalization

Orthogonal functionalization, the selective modification of one functional group in the presence of others, is a key strategy in modern organic synthesis. This compound is well-suited for this approach. The nitro group and the ester group exhibit different chemical reactivities, allowing for their independent manipulation.

For instance, the nitro group can be selectively reduced to an amine under conditions that leave the ester group intact. This newly formed amine can then undergo a host of reactions, such as acylation, alkylation, or diazotization, to introduce new functionalities. Conversely, the ester group can be selectively hydrolyzed to a carboxylic acid under basic or acidic conditions without affecting the nitro group. This orthogonal control is highly valuable for the systematic and efficient construction of complex, multifunctional molecules.

Table 2: Orthogonal Reactivity of this compound

Functional Group Selective Transformation Reagents/Conditions Resulting Functional Group
Nitro Group Reduction Catalytic Hydrogenation (e.g., Raney Nickel-Hydrogen, Pd/C-H₂), Chemical Reduction (e.g., Zn-ammonium salt) Amino Group

Enabling New Synthetic Methodologies

The use of this compound can also spur the development of new synthetic methodologies. Its role in a multi-step, scalable, and economically viable synthesis of Medetomidine highlights its potential to overcome the disadvantages of previous methods, such as the use of expensive starting materials or harsh reagents. google.com The processes developed around this intermediate are designed to be safe and efficient for commercial production. google.com As chemists continue to explore the reactivity of this versatile building block, it is likely to be incorporated into novel synthetic strategies, such as multicomponent reactions or innovative catalytic processes, further expanding the toolkit of organic synthesis.

Following a comprehensive review of scientific literature, it has been determined that there is no available information regarding the specific contributions of the chemical compound This compound to C-H functionalization strategies or the development of metal-free oxidation protocols.

Extensive searches of chemical databases and scholarly articles did not yield any results linking this particular compound to the specified areas of application in organic synthesis. The primary context in which "this compound" appears is as an intermediate in the synthesis of other molecules, such as in a patented process for the preparation of medetomidine. google.com In this process, it is formed by the esterification of 2,3-dimethylbenzoic acid with 2-nitrophenol. google.com However, the literature does not describe its subsequent use as a reagent or catalyst in C-H functionalization or metal-free oxidation reactions.

Therefore, the requested article sections on these specific applications cannot be generated based on currently accessible scientific knowledge.

Systematic Study of Derivatives and Analogues of 2 Nitrophenyl 2,3 Dimethylbenzoate

Variation of the Benzoate (B1203000) Moiety

The benzoate portion of 2-nitrophenyl 2,3-dimethylbenzoate (B1232805) plays a crucial role in determining the compound's reactivity and selectivity. Alterations to this part of the molecule can have profound effects on its chemical properties.

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity of phenyl benzoates is significantly influenced by the nature and position of substituents on the benzoyl group. Studies on the aminolysis of substituted-phenyl benzoates have shown that the reaction mechanism can be elucidated using tools like the Brønsted-type plot and the Hammett equation. koreascience.kr

For instance, in the aminolysis of 2-chloro-4-nitrophenyl X-substituted-benzoates, a downward curving Brønsted-type plot is indicative of a stepwise reaction mechanism with a change in the rate-determining step. koreascience.kr The Hammett plot, which relates reaction rates to the electronic properties of substituents, can also reveal important mechanistic details. A nonlinear Hammett plot for the reaction of various substituted benzoates with piperidine (B6355638) has been attributed to the stabilization of the substrate through resonance interactions between an electron-donating substituent and the carbonyl group, rather than a change in the rate-determining step. koreascience.kr The Yukawa-Tsuno plot, an extension of the Hammett equation, can provide a more linear correlation in such cases. koreascience.kr

Steric effects also play a significant role. Substituents at the ortho position of the leaving aryloxide can cause steric hindrance, which can negatively impact the reactivity of Y-substituted-phenyl benzoates. koreascience.kr

Table 1: Effect of Substituents on the Relative Rate of Nitration of Benzene (B151609) Derivatives

Substituent (R in C₆H₅R) Relative Rate
-OH 1,000
-CH₃ 25
-H 1
-CH₂Cl 0.71
-I 0.18
-F 0.15
-Cl 0.033
-Br 0.030
-CO₂Et 0.0037
-NO₂ 6 x 10⁻⁸
-N(CH₃)₃⁺ 1.2 x 10⁻⁸

This table illustrates the activating and deactivating effects of various substituents on electrophilic aromatic substitution, a principle that also applies to the reactivity of the benzoate ring. lumenlearning.com

Synthesis and Characterization of Related Alkyl and Aryl Benzoates

The synthesis of various alkyl and aryl benzoates related to 2-nitrophenyl 2,3-dimethylbenzoate can be achieved through several established methods. Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for preparing simple esters. researchgate.net Other methods include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate the esterification between a carboxylic acid and an alcohol. rsc.org

The synthesis of more complex benzoates often requires specific strategies. For example, the synthesis of 2-[[(p-nitrophenyl)sulfonyl]oxy] esters can be accomplished from ketene (B1206846) silyl (B83357) acetals and bis[(p-nitrophenyl)sulfonyl] peroxide. documentsdelivered.com Similarly, 3-keto esters can be converted to 2-[[(p-nitrophenyl)sulfonyl]oxy] 3-keto esters using (p-nitrophenyl)sulfonyl peroxide. acs.org

The characterization of these synthesized esters typically involves a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl (C=O) stretching frequency of the ester group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the molecule, including the arrangement of protons and carbon atoms. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Modifications of the 2-Nitrophenyl Ester Fragment

The 2-nitrophenyl group is a key component of the molecule, and its modification can lead to significant changes in the ester's chemical properties and potential applications.

Comparative Analysis of Ortho, Meta, and Para Isomeric Effects on Ester Chemistry

The position of the nitro group on the phenyl ring has a profound impact on the chemical properties of nitrophenyl esters. These isomers—ortho, meta, and para—are constitutional isomers, meaning they have the same molecular formula but different connectivity of atoms. stackexchange.com

The electronic effects of the nitro group are key to understanding these differences. The nitro group is a strong electron-withdrawing group, and its position relative to the ester linkage influences the electrophilicity of both the carbonyl carbon and the aromatic ring. lumenlearning.com

Ortho-isomer (2-nitrophenyl ester): The nitro group is in close proximity to the ester group. This proximity can lead to steric hindrance, potentially affecting the rate of reactions at the carbonyl center. koreascience.kr The ortho-nitro group also significantly increases the acidity of the corresponding phenol (B47542) (o-nitrophenol) due to intramolecular hydrogen bonding which stabilizes the phenoxide ion. byjus.com This enhanced acidity of the leaving group can influence the rate of ester hydrolysis.

Meta-isomer (3-nitrophenyl ester): In the meta position, the electron-withdrawing effect of the nitro group is primarily inductive. While it still deactivates the aromatic ring towards electrophilic substitution, its influence on the carbonyl group of the ester is less pronounced compared to the ortho and para isomers.

Para-isomer (4-nitrophenyl ester): The para-nitro group exerts a strong electron-withdrawing effect through both induction and resonance. This significantly increases the electrophilicity of the carbonyl carbon, making para-nitrophenyl (B135317) esters highly reactive towards nucleophilic acyl substitution. semanticscholar.org

The synthesis of specific isomers can be challenging due to the directing effects of substituents on the aromatic ring. For instance, the ortho- and para-directing nature of the hydroxyl group in phenols makes the synthesis of meta-substituted phenols more difficult. nih.gov

Introduction of Alternative Nitroaromatic Precursors

The synthesis of nitrophenyl esters can be achieved using various nitroaromatic precursors. The choice of precursor can be dictated by the desired final structure and the synthetic route. For example, in the synthesis of 2-alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles, 3-nitrophenyl-5-bromomethylisoxazoles serve as key intermediates. researchgate.net

The 2-(4-nitrophenyl)ethyl (Npe) and 2-(4-nitrophenyl)ethoxycarbonyl (Npeoc) groups have been utilized as protecting groups in oligonucleotide synthesis. bibliotekanauki.pl These groups are stable under certain conditions but can be selectively removed, highlighting the utility of nitrophenyl derivatives in more complex synthetic strategies.

The synthesis of various nitroaromatic compounds, which can serve as precursors, often involves nitration reactions. For instance, fuming nitric acid can be used to introduce a nitro group onto an aromatic ring. researchgate.net

Design and Synthesis of Conjugates and Hybrid Molecules

The 2-nitrophenyl ester moiety can be incorporated into larger molecules to create conjugates and hybrid structures with novel properties. This approach is common in medicinal chemistry and materials science.

For example, 2-(benzo[d]thiazol-2-yl)phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidates have been synthesized. researchgate.net This involves reacting 2-(benzo[d]thiazol-2-yl)phenol with 4-nitrophenyl phosphorodichloridate to form a monochloro intermediate, which is then reacted with various amines to yield the final phosphoramidate (B1195095) derivatives. researchgate.net

Similarly, the synthesis of (3-nitrophenyl)(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanediamine (B1196670) involves a multi-step process starting from the reaction of an aryl aldehyde with thiosemicarbazide. researchgate.net

The design of such conjugates often aims to combine the properties of the individual components. For instance, the nitrophenyl group might be included for its electronic properties or as a photolabile protecting group, while the other part of the molecule provides a specific biological activity or structural scaffold. The synthesis of photolabile 1-(2-nitrophenyl)ethyl phosphate (B84403) esters of adenine (B156593) nucleotide analogs is an example where the 2-nitrophenyl group is used to "cage" a biologically active molecule, which can then be released upon photolysis. acs.org

Exploration of Novel Molecular Architectures

The this compound structure presents a foundation for the synthesis of novel and complex molecular architectures. The presence of two aromatic rings and an ester linkage provides multiple points for chemical modification and elaboration.

One common strategy for building novel architectures from nitrophenyl derivatives is through reductive cyclization . The nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions to form heterocyclic systems. nih.gov This approach has been used to synthesize complex structures like hexahydro-2,6-methano-1-benzazocines from nitrophenyl malonates. nih.gov The application of such a strategy to this compound could potentially lead to the formation of novel fused ring systems with interesting three-dimensional structures.

The synthesis of macrocycles is another area where the structural features of this compound could be exploited. Macrocyclization can lead to molecules with unique conformational properties and the ability to bind to challenging biological targets. nih.gov By introducing reactive functional groups at different positions on the this compound core, it could serve as a building block for the construction of novel macrocyclic compounds. However, no studies detailing the synthesis of macrocycles from this specific starting material have been published.

While the direct exploration of this compound remains limited, the research on analogous compounds provides a clear roadmap for future investigations. The data from studies on related nitrophenyl derivatives suggest that a systematic study of this compound could yield a wealth of new chemical entities with potential applications in medicinal chemistry and materials science. The lack of current research represents a significant opportunity for discovery.

Future Research Directions and Emerging Paradigms in 2 Nitrophenyl 2,3 Dimethylbenzoate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Processes

The traditional synthesis of esters, such as 2-Nitrophenyl 2,3-dimethylbenzoate (B1232805), often relies on methods that are not environmentally friendly, such as the Fischer-Speier esterification, which typically uses strong mineral acids as catalysts and can generate significant waste. nrochemistry.comwikipedia.org The future of its synthesis lies in the adoption of greener and more sustainable methodologies.

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. semanticscholar.orgresearchgate.net For the synthesis of 2-Nitrophenyl 2,3-dimethylbenzoate, several of these principles are particularly relevant.

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a crucial metric. wikipedia.org Future synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final ester, minimizing the generation of byproducts. jst.go.jpacs.org For instance, moving away from methods that use acid anhydrides or acid chlorides, which have poor atom economy, is a key goal. wikipedia.org

Use of Renewable Feedstocks: A significant long-term goal is the development of synthetic pathways that utilize renewable starting materials. This would involve exploring bio-based routes to obtain the precursors of this compound, namely 2-nitrophenol (B165410) and 2,3-dimethylbenzoic acid. irjmets.com

Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Research into replacing these with greener alternatives such as water, ionic liquids, or even solvent-free conditions is a critical area of focus. irjmets.comajast.net Ionic liquids, for example, can act as both catalyst and solvent, are non-volatile, and can often be recycled, making them an attractive option for esterification reactions. nih.govresearchinschools.orgrsc.orgacs.org

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Design synthetic routes that minimize waste generation from the outset.
Atom Economy Prioritize addition reactions and catalytic approaches over stoichiometric reagents.
Less Hazardous Chemical Syntheses Avoid the use of toxic reagents and solvents.
Designing Safer Chemicals Explore derivatives of the target molecule with reduced toxicity.
Safer Solvents and Auxiliaries Investigate the use of water, supercritical fluids, or ionic liquids as reaction media.
Design for Energy Efficiency Develop synthetic methods that can be performed at ambient temperature and pressure. irjmets.com
Use of Renewable Feedstocks Source precursors from biomass or other renewable sources. irjmets.com
Reduce Derivatives Minimize the use of protecting groups and other temporary modifications. irjmets.com
Catalysis Employ highly selective and recyclable catalysts, such as biocatalysts or nanocatalysts. semanticscholar.org
Design for Degradation Engineer the molecule to be biodegradable after its intended use.
Real-time analysis for Pollution Prevention Implement in-situ monitoring techniques to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choose reagents and reaction conditions that minimize the risk of accidents.

The development of advanced catalytic systems is at the heart of creating more efficient and selective methods for the synthesis of this compound.

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis. nih.govresearchgate.net They offer high selectivity (regioselectivity and enantioselectivity) and operate under mild reaction conditions, often in aqueous media. mdpi.comyoutube.com The use of immobilized lipases, such as Candida antarctica lipase (B570770) B, could provide a highly sustainable route to this compound, with the added benefit of easy catalyst separation and reuse. nih.govyoutube.com

Nanocatalysis: Nanoparticle-based catalysts are another promising frontier. Materials such as supported iron oxide, titania (TiO₂), and gold-based nanoparticles have shown high catalytic activity in esterification reactions. researchgate.netscielo.bracs.org Their high surface-area-to-volume ratio often leads to enhanced catalytic performance. For the synthesis of this compound, the development of magnetically separable nanoparticles could offer a facile method for catalyst recovery and recycling. mdpi.com

Ionic Liquids as Catalysts: Brønsted acidic ionic liquids have been successfully employed as catalysts for esterification, offering a recyclable and often more effective alternative to traditional mineral acids. nih.govresearchinschools.orgrsc.org Their properties can be tuned by modifying the cation and anion, allowing for the design of task-specific catalysts for the synthesis of this compound. acs.org

Advanced Mechanistic Probes

A detailed understanding of the reaction mechanism is fundamental to optimizing the synthesis of this compound and for designing more efficient catalytic systems. Future research will likely employ a combination of advanced spectroscopic and computational techniques to probe the intricate details of the reaction pathway.

Time-resolved spectroscopy allows for the direct observation of short-lived reaction intermediates, providing invaluable insights into the reaction mechanism. wikipedia.org

Femtosecond Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can monitor the evolution of molecular structures on the timescale of bond formation and breaking (femtoseconds, 10⁻¹⁵ s). caltech.edubritannica.commit.edu This could be used to directly observe the tetrahedral intermediate formed during the esterification reaction leading to this compound.

Time-Resolved Fluorescence and Raman Spectroscopy: For reactions involving fluorescent intermediates or products, time-resolved fluorescence spectroscopy can track their formation and decay kinetics. nih.govscirp.org Similarly, time-resolved Raman spectroscopy can provide structural information about the species present at different stages of the reaction. open-raman.org Time-resolved infrared spectroscopy has also proven useful in elucidating reaction mechanisms and kinetics. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. youtube.com

Transition State Analysis: DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. acs.orgnih.govrsc.org This information allows for the determination of activation energy barriers, which govern the reaction rate. nih.govresearchgate.net For the synthesis of this compound, DFT could be used to compare the energy profiles of different catalytic pathways, guiding the selection of the most efficient catalyst.

Solvent and Catalyst Effects: Modern computational models can also account for the effects of solvents and catalysts on the reaction mechanism. acs.org By simulating the reaction in the presence of different solvent molecules or within the active site of a catalyst, a more accurate picture of the reaction dynamics can be obtained. rsc.orgacs.org This would be particularly useful for understanding the role of novel catalytic systems, such as ionic liquids or enzymes, in the synthesis of this compound.

Rational Design of Chemically Functional Molecules

Beyond its synthesis and mechanistic understanding, future research will focus on the rational design of new molecules based on the this compound scaffold. The presence of the nitro group and the substituted aromatic rings provides ample opportunities for chemical modification to create novel compounds with specific functions.

Functional Materials: The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized. This opens up possibilities for creating new polymers, dyes, or liquid crystals. The aromatic rings could also be further substituted to tune the electronic and photophysical properties of the molecule, potentially leading to applications in organic electronics.

Bioactive Molecules: The nitrophenyl ester moiety is known to be a good leaving group and has been utilized in the design of enzyme inhibitors and probes. nih.govnih.gov For instance, para-substituted nitrophenyl benzoate (B1203000) esters have been used to study enzyme kinetics. semanticscholar.org By modifying the 2,3-dimethylbenzoate portion of the molecule, it may be possible to design selective inhibitors for specific enzymes. Furthermore, the nitrophenyl group is a known pharmacophore in some drug molecules, and derivatives of this compound could be explored for their potential biological activity. The use of p-nitrophenyl esters as synthons for indirect radiofluorination of biomolecules also suggests a potential application for derivatives of this compound in medical imaging. rsc.org

Catalytic Scaffolds: The core structure could potentially be modified to act as a ligand for metal catalysts or as an organocatalyst itself. The strategic placement of functional groups could create a chiral environment, enabling its use in asymmetric catalysis.

Predictive Design Principles for Novel Ester-Based Materials

The development of novel materials with tailored properties is a cornerstone of modern chemistry and materials science. For ester-based materials like this compound, predictive design principles are crucial for forecasting their physical, chemical, and functional characteristics prior to their synthesis. This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. These principles are rooted in understanding the fundamental relationships between a molecule's structure and its macroscopic properties.

The properties of an ester are largely dictated by the nature of its constituent carboxylic acid and alcohol moieties. In the case of this compound, the presence of a nitrophenyl group and a dimethylbenzoate group introduces specific electronic and steric features that are expected to influence its behavior. The nitro group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the aromatic ring and the reactivity of the ester linkage. The dimethyl substitution on the benzoate ring, in turn, adds steric bulk and influences the molecule's conformation.

Computational chemistry provides a powerful toolkit for predicting the properties of yet-to-be-synthesized molecules. Databases and software packages like the Reaction Mechanism Generator (RMG) database and those accessible through PubChem utilize methods ranging from group additivity to more complex quantum chemical calculations to estimate a wide range of physicochemical properties. chemrxiv.orgacs.orgnih.gov For a novel compound like this compound, these tools can generate valuable predictive data.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Molecular Weight271.26 g/mol Calculation from Formula
Boiling Point~420-440 °CGroup Contribution Methods
Melting Point~95-110 °CQSPR Models
LogP (Octanol-Water Partition Coefficient)~3.8Fragment-based Calculation
Water SolubilityLowEstimation from LogP
Dipole Moment~4.5 - 5.5 DDFT Calculations

Note: The values in this table are hypothetical predictions based on computational models and the known properties of similar chemical structures. They are intended for illustrative purposes to demonstrate the application of predictive design principles.

The design principles for ester-based materials also extend to their solid-state properties. For instance, the planarity of the aromatic rings and the torsion angles between them, influenced by the steric hindrance of the methyl groups, will determine the efficiency of crystal packing. This, in turn, affects properties like melting point and density. Computer-aided modeling can simulate these interactions to predict crystal structures and related properties. mdpi.com

Integration of Chemoinformatics and Machine Learning for Structure-Reactivity Optimization

Chemoinformatics and machine learning are revolutionizing the way chemists approach the optimization of chemical reactions. neovarsity.orgnih.gov These computational techniques can identify complex patterns in large datasets, enabling the prediction of reaction outcomes and the design of more efficient synthetic routes. For a compound like this compound, these tools can be invaluable for optimizing its synthesis and predicting its reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to chemoinformatics. neovarsity.orgnih.gov These models establish a mathematical relationship between the structural features of a molecule (descriptors) and a specific activity or property. For esters, QSAR models can be developed to predict their reactivity, for example, their rate of hydrolysis under different conditions. researchgate.net The descriptors used in these models can be electronic (e.g., partial charges on atoms), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Machine learning algorithms, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, can be used to build highly accurate QSAR/QSPR models. nih.govnih.gov These models are trained on a dataset of known compounds and their measured properties. Once trained, the model can predict the properties of new, untested compounds. For instance, a machine learning model could be trained on a dataset of various nitrophenyl esters to predict the hydrolytic stability of this compound. researchgate.netresearchgate.net

Table 2: Illustrative QSAR Model for Predicting the Relative Hydrolysis Rate of Substituted Nitrophenyl Benzoates

Substituent (on benzoate ring)Electronic Parameter (Hammett σ)Steric Parameter (Taft Es)Predicted Relative Rate (krel)
4-Nitro+0.78-0.515.2
4-Chloro+0.23-0.972.1
H0.000.001.0
4-Methyl-0.17-1.240.6
2,3-Dimethyl -0.14 (estimated) -1.5 (estimated) 0.4 (predicted)

Note: This table is a hypothetical representation of a QSAR model to illustrate the concept. The parameter values and predicted rates are not based on actual experimental data for this specific series but demonstrate how structural descriptors are used to predict reactivity.

The integration of chemoinformatics and machine learning offers a powerful paradigm for optimizing the structure of this compound for a specific application. For example, if high thermal stability is desired, models can be used to screen virtual libraries of related esters to identify substitutions that would maximize this property. Similarly, if a specific rate of reaction is required for an application, the structure can be fine-tuned computationally before any laboratory work is undertaken. This data-driven approach accelerates the discovery and development of new functional materials. arxiv.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Nitrophenyl 2,3-dimethylbenzoate, and how are yields optimized?

  • Methodological Answer : Synthesis typically involves esterification between 2,3-dimethylbenzoic acid (CAS RN 603-79-2) and 2-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C to minimize side reactions.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields 60–85% purity.

  • Characterization : Confirm via 1H NMR^1 \text{H NMR} (aromatic proton shifts at δ 7.5–8.2 ppm) and HPLC (retention time >95% purity) .

    Reaction Parameter Optimal Condition Yield Range
    Coupling AgentDCC/DMAP60–85%
    SolventDichloromethane
    Reaction Time12–24 hours

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation; ensure workspaces have emergency eyewash stations and showers .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Seal containers under inert gas (argon/nitrogen) in cool (2–8°C), dry conditions to prevent hydrolysis .

Q. How is this compound characterized for structural validation?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (integration of methyl groups at δ 2.3–2.6 ppm), 13C NMR^{13} \text{C NMR} (carbonyl signal at ~168 ppm), and FT-IR (C=O stretch at 1720 cm1^{-1}).
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion confirmation (expected m/z 285.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrolysis kinetics of this compound across solvents?

  • Methodological Answer :

  • Controlled Kinetic Studies : Use UV-Vis spectroscopy (λ = 400 nm) to monitor nitro group release during hydrolysis.

  • Variable Testing : Compare solvents (e.g., DMSO vs. THF) and pH conditions (4–10).

  • Statistical Validation : Triplicate runs with error bars (<5% deviation) to ensure reproducibility .

    Solvent pH Hydrolysis Rate (h1^{-1})
    DMSO7.40.12 ± 0.02
    THF7.40.08 ± 0.01

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and measure IC50_{50} via fluorometric substrates.
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (48-hour exposure, 10–100 µM concentration range).
  • Molecular Docking : Employ AutoDock Vina to predict binding affinities to protein targets (e.g., albumin) .

Q. How does steric hindrance from the 2,3-dimethyl group affect the compound’s reactivity in photodegradation studies?

  • Methodological Answer :

  • Photolysis Setup : Expose to UV light (254 nm) in quartz cuvettes under aerobic/anerobic conditions.
  • Product Analysis : LC-MS to identify degradation byproducts (e.g., nitroso derivatives).
  • Comparative Studies : Contrast with non-methylated analogs to isolate steric effects .

Q. What methodological approaches validate the compound’s stability under extreme temperatures?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat from 25–300°C (10°C/min) to assess decomposition.
  • Accelerated Aging : Store at 40°C/75% relative humidity for 4 weeks; monitor purity via HPLC.
  • Crystallography : Single-crystal X-ray diffraction to detect structural changes post-stress .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s catalytic activity in esterase-mimetic reactions?

  • Methodological Answer :

  • Reproducibility Checks : Standardize substrate concentrations (e.g., p-nitrophenyl acetate) and enzyme sources.
  • Control Experiments : Include negative controls (no catalyst) and positive controls (commercial esterase).
  • Kinetic Parameter Calculation : Use Lineweaver-Burk plots to compare KmK_m and VmaxV_{max} values across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.